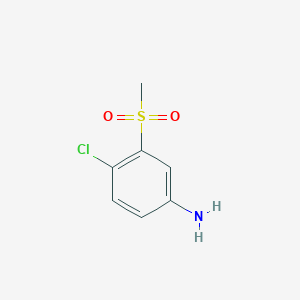

4-Chloro-3-methanesulfonylaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis

The utility of aniline derivatives stems from the reactivity of the amino group and the aromatic ring. The amino group can be readily modified through various reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. britannica.com Furthermore, the aniline ring is highly susceptible to electrophilic substitution reactions, enabling the strategic placement of substituents around the ring. wikipedia.org This dual reactivity makes aniline derivatives invaluable starting materials for constructing intricate molecular architectures. sci-hub.semdpi.comnih.gov

Role of Halogenated and Sulfonyl-Substituted Anilines

The introduction of halogen and sulfonyl groups onto the aniline scaffold significantly modulates its chemical properties and opens up new avenues for synthetic transformations. Halogen atoms, such as chlorine, act as good leaving groups in nucleophilic aromatic substitution reactions and can direct the position of further substitutions on the aromatic ring. wikipedia.org

The sulfonyl group, with its strong electron-withdrawing nature, plays a crucial role in modern medicinal chemistry. researchgate.netfrontiersin.orgnih.gov Sulfonylanilines are integral components of numerous therapeutic agents. researchgate.netfrontiersin.orgnih.gov The incorporation of a sulfonyl group can enhance the biological activity and pharmacokinetic properties of a molecule. frontiersin.orgnih.gov

Overview of 4-Chloro-3-methanesulfonylaniline within this Class

Within the broad class of substituted anilines, this compound stands out as a key intermediate with a unique combination of functional groups. This compound features a chlorine atom at the 4-position and a methanesulfonyl group at the 3-position of the aniline ring. This specific arrangement of substituents imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of specialized chemicals, particularly in the pharmaceutical industry.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 73492-26-9 |

| Molecular Formula | C7H8ClNO2S |

| Molecular Weight | 205.66 g/mol |

| MDL Number | MFCD21602551 |

Table 1: Physicochemical properties of this compound. bldpharm.com

Synthesis and Manufacturing

The preparation of substituted anilines often involves multi-step synthetic sequences. For instance, the synthesis of 4-chloro-3-methylaniline (B14550), a related compound, can be achieved through the catalytic hydrogenation of 2-chloro-5-nitrotoluene (B86962) using a platinum catalyst. wipo.int This method is favored over older techniques that use reducing agents like sodium sulfide (B99878) or iron powder, as it produces water as the primary byproduct, reducing environmental impact. wipo.int Another approach involves the reduction of 4-nitro-2-trifluoromethyl chlorobenzene (B131634) using a system of activated carbon, FeCl3·6H2O, and hydrazine (B178648) hydrate (B1144303) to yield 4-chloro-3-trifluoromethyl aniline. google.com

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the amino group, the chloro substituent, and the methanesulfonyl substituent. The amino group imparts basic and nucleophilic properties, while the chloro and methanesulfonyl groups are electron-withdrawing, influencing the reactivity of the aromatic ring and the acidity of the amino protons. wikipedia.org The presence of these groups makes the compound a versatile building block for a variety of chemical transformations.

Applications in Chemical Synthesis

The strategic placement of the chloro and methanesulfonyl groups makes this compound a valuable intermediate in the synthesis of more complex molecules. For example, halogenated anilines like 4-chloro-3-fluoroaniline (B146274) are used in the preparation of antimalarial and anticancer agents. ossila.com The chloro and fluoro substituents in this case were found to significantly enhance the drug's potency. ossila.com Similarly, this compound can serve as a precursor for introducing a specifically substituted aniline moiety into larger, biologically active molecules.

Recent Research and Developments

Recent research has focused on developing novel and more efficient methods for the synthesis of substituted anilines and their derivatives. For example, visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has emerged as a mild and sustainable method for creating sulfonylanilines. frontiersin.orgnih.govdoaj.org This approach offers good modifiability and stability, highlighting the ongoing efforts to refine the synthesis of this important class of compounds. frontiersin.orgnih.govdoaj.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUAZKOAMYABSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Methanesulfonylaniline

Established Synthetic Routes to Analogous Compounds

The synthesis of molecules structurally related to 4-chloro-3-methanesulfonylaniline provides a foundational understanding for its preparation. Key strategies involve the formation of chloro-anilines and methanesulfonylanilines.

Approaches to Chloro-Substituted Anilines

The preparation of chloro-substituted anilines is a well-established area of organic synthesis. A primary method involves the reduction of the corresponding chloronitrobenzene. For instance, m-chloroaniline can be synthesized from m-chloronitrobenzene. google.com However, a significant challenge in the hydrogenation of halonitrobenzenes is the potential for dehalogenation, leading to the formation of aniline (B41778) as a byproduct. google.com To circumvent this, specific catalysts and conditions have been developed. One effective method employs a rhodium catalyst for the hydrogen reduction of chloronitrobenzenes, which minimizes dehalogenation and allows for high yields of the desired haloaniline. google.com

Another approach to synthesizing chloro-substituted anilines is through the direct chlorination of anilines. However, this can be problematic as the amino group is highly activating and can lead to multiple chlorination products. Protecting the amine group, for example as an acetanilide, can control the regioselectivity of the chlorination before deprotection to the aniline.

The Sandmeyer reaction provides an alternative route, starting from an aniline, converting it to a diazonium salt, which is then reacted with a copper(I) chloride to introduce the chloro substituent.

Approaches to Methanesulfonylaniline Derivatives

The synthesis of methanesulfonylaniline derivatives typically involves the reaction of an aniline with a methanesulfonylating agent. Methanesulfonyl chloride is a common reagent for this transformation, usually in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

More recent advancements have focused on milder and more efficient methods. For example, visible-light-mediated photoredox catalysis has been successfully used for the direct sulfonylation of anilines with sulfinate salts. rsc.orgox.ac.uknih.gov This method offers a robust and scalable way to introduce a sulfone group to anilines under mild conditions without requiring pre-functionalization of the aromatic ring. rsc.orgox.ac.ukrsc.org The reaction proceeds through the generation of sulfonyl radicals from stable sulfinate salts. rsc.orgrsc.org

Hypothetical and Proposed Synthetic Pathways for this compound

Based on the established chemistries for analogous compounds, several synthetic pathways can be proposed for the specific synthesis of this compound.

Direct Functionalization Strategies

A direct functionalization approach would involve starting with a simpler, pre-existing aniline and introducing the chloro and methanesulfonyl groups in subsequent steps.

One hypothetical route could start with 3-methanesulfonylaniline. The methanesulfonyl group is a meta-director. Therefore, direct chlorination of 3-methanesulfonylaniline would be expected to yield 3-methanesulfonyl-5-chloroaniline and other isomers, not the desired this compound.

Alternatively, starting with 4-chloroaniline (B138754), the amino group is an ortho-, para-director. Direct methanesulfonylation would likely lead to a mixture of products, with the primary product being 4-chloro-2-methanesulfonylaniline. Therefore, direct functionalization strategies are less likely to be efficient for the synthesis of the target molecule due to regioselectivity issues.

Multi-Step Synthesis via Precursors

A more controlled and likely successful approach involves a multi-step synthesis starting from a substituted nitrobenzene. This strategy allows for the precise placement of the chloro and methanesulfonyl groups before the final reduction of the nitro group to the aniline.

A plausible and highly convergent synthetic route begins with a suitably substituted nitrobenzene. The nitro group is a strong meta-director, which can be strategically utilized to install the other substituents in the desired positions.

A potential precursor is 1-chloro-2-nitrobenzene (B146284). Sulfonylation of this compound would likely place the methanesulfonyl group at the 4-position, directed by the chloro and nitro groups, to yield 4-chloro-3-methanesulfonyl-1-nitrobenzene. The final step would be the reduction of the nitro group to an amine. The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry and can be achieved using various reagents. orgoreview.comwikipedia.orgyoutube.com Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or using metals in acidic media, such as iron in hydrochloric acid. youtube.com

Another viable starting material is 4-chloro-3-nitrotoluene. Oxidation of the methyl group to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement could yield the aniline. However, a more direct route from a nitro precursor is generally preferred.

The reduction of a substituted nitrobenzene, such as 4-chloro-2-nitro-benzenesulfonyl chloride, could also be envisioned. After conversion of the sulfonyl chloride to the methyl sulfone, the nitro group can be reduced.

A particularly relevant industrial process is the synthesis of 3-chloro-4-methylaniline (B146341) from 4-nitrotoluene. google.com This process involves chlorination to give 2-chloro-4-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group. google.com This established industrial sequence highlights the feasibility of the reduction of a chlorinated nitrotoluene derivative to the corresponding aniline.

Similarly, the synthesis of 4-chloro-3-(trifluoromethyl)aniline (B120176) is achieved by the reduction of 4-nitro-2-(trifluoromethyl)chlorobenzene. google.com These examples demonstrate that the reduction of a nitro group in the presence of a chloro substituent is a well-precedented and high-yielding reaction.

Therefore, the most logical and likely successful synthesis of this compound would proceed via the following steps:

Start with a suitable precursor like 1-chloro-2-nitrobenzene or a related compound.

Introduce the methanesulfonyl group at the 3-position via electrophilic aromatic substitution (e.g., Friedel-Crafts reaction with methanesulfonyl chloride).

Reduce the nitro group to the amine using established methods such as catalytic hydrogenation or metal-acid reduction.

This multi-step approach offers excellent control over the regiochemistry, leading to the desired this compound with high purity.

From Anilines with Chlorination and Sulfonylation Steps

The synthesis of this compound can be strategically planned from an aniline precursor, adhering to a process that involves distinct sulfonylation and chlorination steps. A chemically logical and efficient pathway commences with an aniline already bearing the methanesulfonyl group, followed by a regioselective chlorination reaction.

The most direct approach starts with 3-(methylsulfonyl)aniline (B181093) as the precursor. In this synthetic scheme, the amino group (-NH₂) and the methanesulfonyl group (-SO₂CH₃) are already in the desired 1,3-relationship on the benzene (B151609) ring. The subsequent and final step is the targeted introduction of a chlorine atom at the 4-position.

The directing effects of the existing substituents on the aniline ring govern the regioselectivity of the chlorination. The amino group is a powerful activating group and is ortho-, para-directing for electrophilic aromatic substitution. Conversely, the methanesulfonyl group is a deactivating group and is meta-directing. Given the superior activating nature of the amino group, electrophilic attack is overwhelmingly directed to the positions ortho and para to it. In the case of 3-(methylsulfonyl)aniline, the positions ortho to the amine are C2 and C6, while the para position is C4. The methanesulfonyl group at C3 sterically hinders the C2 position to some extent. Therefore, chlorination is highly favored at the C4 (para) position, leading directly to the desired product, this compound.

A common and effective laboratory-scale method for this transformation is the use of N-chlorosuccinimide (NCS) as the chlorinating agent. tandfonline.com The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724). tandfonline.com

Proposed Synthetic Reaction:

3-(methylsulfonyl)aniline + N-chlorosuccinimide (NCS) → this compound + Succinimide

This pathway is advantageous as it builds upon a readily available substituted aniline and uses a regioselective electrophilic aromatic substitution as the key final step.

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is paramount for maximizing yield, purity, and efficiency in the synthesis of this compound. Key parameters include the choice of catalyst, solvent system, temperature, and pressure.

Catalysis in the Synthesis of Aniline Derivatives

The chlorination of anilines can be performed with or without a catalyst, depending on the reactivity of the substrate and the chosen chlorinating agent.

Uncatalyzed Reactions : For highly activated rings, such as anilines, strong electrophilic chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride can often achieve chlorination without the need for a catalyst. tandfonline.com The inherent electron-donating nature of the amino group sufficiently activates the aromatic ring for electrophilic substitution.

Copper(II) Catalysis : Copper(II) chloride (CuCl₂) has been demonstrated as an effective reagent and catalyst for the para-chlorination of unprotected anilines. nih.gov This method is particularly attractive from a green chemistry perspective as it uses an inexpensive and less hazardous metal salt. The reaction is believed to proceed via the oxidation of the aniline by Cu(II), followed by the addition of the chloride. nih.gov In some protocols, the presence of oxygen is essential to obtain good yields. nih.gov

Palladium Catalysis for Alternative Regioselectivity : While not suitable for the synthesis of the target compound, it is noteworthy that palladium catalysts have been developed for the meta-C–H chlorination of anilines. nih.gov These advanced methods use specialized ligands and directing groups to overcome the natural ortho- and para-directivity of the aniline substrate. nih.govnih.gov This highlights the power of catalysis to achieve otherwise inaccessible isomers.

A comparison of catalytic versus non-catalytic approaches for aniline chlorination is summarized below.

| Approach | Reagent/Catalyst | Typical Conditions | Key Advantages |

| Uncatalyzed | N-Chlorosuccinimide (NCS) | Acetonitrile, room temp. | Simple setup, avoids metal contamination. tandfonline.com |

| Copper-Catalyzed | Copper(II) Chloride (CuCl₂) | Ionic liquid, 40 °C | Good regioselectivity, uses inexpensive reagents. nih.gov |

| Palladium-Catalyzed | Pd(OAc)₂ / Ligand | Organic solvent, elevated temp. | Achieves non-classical meta-chlorination. nih.gov |

Solvent Effects and Reaction Medium

The choice of solvent is a critical parameter that can significantly influence the rate, yield, and selectivity of the chlorination of anilines.

Solvent polarity plays a crucial role in electrophilic aromatic substitution. Polar solvents can stabilize the charged intermediates (arenium ions) formed during the reaction, potentially increasing the reaction rate. quora.com However, the choice of solvent must also be compatible with the chlorinating agent. For instance, when using N-chlorosuccinimide (NCS), acetonitrile is a frequently used solvent that provides good solubility for the reactants and facilitates the reaction. tandfonline.com

The use of non-polar solvents, such as carbon disulfide (CS₂), has been shown to decrease the dissociation of the halogenating agent (e.g., Br₂), thereby reducing the concentration of the active electrophile and potentially moderating the reactivity, although this may not always prevent multiple substitutions on a highly activated ring. youtube.com

Recent advancements have highlighted the use of ionic liquids as a reaction medium. In the copper(II) chloride-mediated chlorination of anilines, using an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) chloride allows both the aniline and the copper salt to dissolve, ensuring they are optimally mixed. nih.gov This leads to faster reaction rates at milder temperatures (e.g., 40 °C) and can obviate the need for supplementary oxygen. nih.gov

| Solvent Type | Example | Impact on Aniline Chlorination | Reference |

| Polar Aprotic | Acetonitrile | Effective for NCS-based chlorinations, good solubility. | tandfonline.com |

| Non-Polar | Carbon Disulfide (CS₂) | Reduces dissociation of halogenating agent, can moderate reactivity. | youtube.com |

| Ionic Liquid | 1-hexyl-3-methylimidazolium chloride | Enhances reaction rate with CuCl₂, acts as both solvent and chloride source. | nih.gov |

| Strong Acid | Sulfuric Acid | Can be used as a solvent for chlorination with Cl₂, but requires handling of a highly corrosive medium. | google.com |

Temperature and Pressure Considerations

Temperature control is essential for managing reaction kinetics and selectivity. Most chlorination reactions of anilines are exothermic, and maintaining an appropriate temperature is key to preventing side reactions and the formation of impurities, such as dichlorinated products.

For many laboratory-scale preparations, the reactions are conducted at or near room temperature. The chlorination of aniline derivatives with NCS in acetonitrile, for example, proceeds efficiently at ambient temperatures. tandfonline.com The CuCl₂-mediated chlorination in ionic liquids is typically performed at a slightly elevated but still mild temperature of 40 °C to achieve a reasonable reaction rate. nih.gov

In some industrial processes, such as chlorination using elemental chlorine in a strong acid solvent like sulfuric acid, the temperature can be varied. For instance, reactions can be run at temperatures ranging from 5 °C to 90 °C. google.com In such cases, higher temperatures may be employed to increase the rate of reaction or to favor the formation of dichlorinated products if desired. google.com

Nearly all documented synthetic procedures for the chlorination of anilines are performed at atmospheric pressure. The use of high-pressure conditions is not standard for this type of transformation, although it has been reported for other types of aniline functionalization, such as certain ytterbium-catalyzed Friedel-Crafts reactions.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves evaluating the environmental impact of the chosen pathway, with a focus on metrics like atom economy, waste generation, and the use of hazardous materials.

Atom Economy and Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactant substances, expressed as a percentage. youtube.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed synthesis of this compound via the chlorination of 3-(methylsulfonyl)aniline with N-chlorosuccinimide (NCS), the reaction is:

C₇H₉NO₂S + C₄H₄ClNO₂ → C₇H₈ClNO₂S + C₄H₅NO₂ (3-(methylsulfonyl)aniline + N-chlorosuccinimide → this compound + Succinimide)

The calculation of the atom economy for this specific transformation is detailed in the table below. Catalysts and solvents are typically excluded from this calculation. youtube.comcsus.edu

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 3-(methylsulfonyl)aniline | C₇H₉NO₂S | 171.22 | Reactant |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Reactant |

| This compound | C₇H₈ClNO₂S | 205.66 | Desired Product |

| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct |

Calculation:

Molecular Weight of Desired Product: 205.66 g/mol

Sum of Molecular Weights of Reactants: 171.22 g/mol + 133.53 g/mol = 304.75 g/mol

Percent Atom Economy: (205.66 / 304.75) * 100% = 67.5%

Reduction of Hazardous Substances and Waste Minimization

Traditional chemical synthesis routes often involve hazardous reagents and produce significant waste, posing environmental and safety challenges. In the synthesis of chloro-aniline derivatives, for instance, methods relying on iron powder or sodium sulfide (B99878) for reduction generate large quantities of iron sludge or present storage and handling difficulties. wipo.int A notable advancement in this area is the adoption of catalytic hydrogenation.

One improved method for preparing a related compound, 3-chloro-4-methylaniline, involves the catalytic hydrogenation of p-nitrotoluene chlorination liquid. google.com This process avoids the need for refining and purification of the intermediate, proceeding directly to the hydrogenation step. google.com It notably operates without organic solvents and dehalogenation inhibitors, using a specially prepared carbon-supported palladium catalyst. google.com This approach not only simplifies the process but also significantly reduces waste generation. google.com

Similarly, a method for synthesizing 4-chloro-3-methylaniline (B14550) employs catalytic hydrogenation of 2-chloro-5-nitrotoluene (B86962) using a platinum catalyst. wipo.int This reaction yields water as the primary byproduct, a significant improvement over the generation of iron mud in older methods. wipo.int The catalyst and hydrogen are also easier to handle and store compared to sodium sulfide. wipo.int

The table below summarizes key findings in the reduction of hazardous substances and waste for related chloro-aniline syntheses.

| Starting Material | Catalyst/Reagent | Key Improvement | Byproduct | Reference |

| p-Nitrotoluene chlorination liquid | Carbon-supported palladium | No organic solvent, no dehalogenation inhibitor | Minimal | google.com |

| 2-Chloro-5-nitrotoluene | Platinum catalyst and hydrogen | Replaces iron powder/sodium sulfide | Water | wipo.int |

| m-Cresol | Sulfuryl chloride | Reuse of unreacted materials | Reduced waste | google.com |

Use of Renewable Feedstocks and Benign Solvents

The principles of green chemistry also advocate for the use of renewable feedstocks and environmentally benign solvents to reduce reliance on finite petrochemical resources and minimize pollution.

While specific research on the use of renewable feedstocks for the direct synthesis of this compound is not extensively documented, the broader field of chemical synthesis is actively exploring biomass and other renewable carbon sources. researchgate.net These renewable materials offer a pathway to producing platform chemicals that can serve as precursors in various synthetic routes. researchgate.net

The choice of solvent is another critical factor in green synthesis. Many conventional organic solvents are volatile, flammable, and toxic. researchgate.net The search for safer alternatives has led to increased interest in options like water, supercritical fluids, and ionic liquids. researchgate.net For instance, the synthesis of 4-chloro-3-(trifluoromethyl) phenyl isocyanate, a related compound, can be carried out using solvents such as 1,2-dichloroethane, dioxane, or chloroform (B151607). google.com While these are not inherently "green" solvents, the optimization of reaction conditions, such as temperature and reaction time, can minimize their environmental impact. google.com

In some cases, reactions can be performed without any solvent at all. The synthesis of 4-chloro-3-cresol, for example, can be conducted in a molten state without a catalyst or solvent, significantly reducing the environmental footprint of the process. google.com

The development of "greener" synthetic methods often involves a holistic approach, considering all aspects of a chemical process, from starting materials to final purification. The use of benign solvents and the potential for integrating renewable feedstocks are key areas of ongoing research that promise to make the production of specialty chemicals like this compound more sustainable.

The following table highlights examples of solvent use and alternative conditions in related syntheses.

| Reaction | Solvent/Condition | Advantage | Reference |

| Synthesis of 4-chloro-3-(trifluoromethyl) phenyl isocyanate | 1,2-dichloroethane, dioxane, or chloroform | Controlled reaction conditions | google.com |

| Synthesis of 4-chloro-3-cresol | Molten state (solvent-free) | No solvent waste | google.com |

Reactivity and Derivatization of 4 Chloro 3 Methanesulfonylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the aromatic ring. libretexts.orgdoubtnut.com In 4-chloro-3-methanesulfonylaniline, the amino group (-NH2) is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect. Conversely, the chloro (-Cl) and methanesulfonyl (-SO2CH3) groups are deactivating and meta-directing due to their -I (inductive) and -R effects, respectively. doubtnut.com

The powerful activating and directing effect of the amino group generally dominates the reactivity of the aromatic ring. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. However, the position para to the amino group is already occupied by the chloro substituent. This leaves the two ortho positions (C2 and C6) as the most likely sites for electrophilic attack. The steric hindrance from the adjacent methanesulfonyl group at C3 may influence the relative rates of substitution at these two positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, chlorination can be achieved using chlorine gas in the presence of a Lewis acid catalyst like FeCl3 or AlCl3. masterorganicchemistry.comyoutube.com The reaction proceeds through the formation of a highly electrophilic species that is then attacked by the electron-rich benzene ring. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

While aromatic rings are generally electron-rich and thus reactive towards electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The methanesulfonyl group (-SO2CH3) is a potent electron-withdrawing group, which, along with the chloro group, makes the aromatic ring of this compound susceptible to nucleophilic attack.

A variety of nucleophiles, such as hydroxide, alkoxides, and amines, can be employed in SNAr reactions. chemistrysteps.com The reaction of 2,4,6-trinitrochlorobenzene with aqueous NaOH to form 2,4,6-trinitrophenol is a classic example of this reaction type. libretexts.org

Reactions Involving the Amino Group (e.g., Amidation, Diazotization)

The amino group of this compound is a key site for a variety of chemical transformations.

Amidation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other synthetic steps or to introduce new functional groups into the molecule. For example, reaction with methanesulfonyl chloride would yield a methanesulfonamide. wikipedia.org

Diazotization: Primary aromatic amines undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction converts the amino group into a diazonium salt (-N2+Cl-). Diazonium salts are highly versatile intermediates that can undergo a wide range of subsequent reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using a copper(I) salt catalyst.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF4).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of a copper salt.

Hydrolysis: Replacement with a hydroxyl group by heating in water.

Reduction: Replacement with hydrogen, effectively removing the amino group.

4-Chloro-3-methylaniline (B14550), a related compound, undergoes diazotization with fluoroboric acid as a step in the synthesis of other compounds. sigmaaldrich.com

Reactions Involving the Methanesulfonyl Group

The methanesulfonyl group also offers opportunities for further chemical modification.

Oxidation Reactions to Sulfone Derivatives

The sulfur atom in the methanesulfonyl group is already in its highest oxidation state (+6), so further oxidation is not possible. However, if starting from a precursor with a sulfide (B99878) or sulfoxide (B87167) group, oxidation to the sulfone is a common transformation. Various oxidizing agents can be employed for this purpose, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. organic-chemistry.org For example, the oxidation of sulfides to sulfones can be achieved using urea-hydrogen peroxide and phthalic anhydride. organic-chemistry.org

Formation of Heterocyclic Compounds Incorporating this compound Moieties

The reactive functional groups of this compound make it a valuable building block for the synthesis of heterocyclic compounds. nih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry and materials science. nih.govyoutube.com

The amino group can be incorporated into nitrogen-containing heterocycles through various cyclization strategies. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or a related heterocyclic system. The synthesis of quinoline (B57606) derivatives, for example, can involve the reaction of an aniline (B41778) with α,β-unsaturated aldehydes or ketones. researchgate.net

Furthermore, the reactivity of the chloro group in nucleophilic aromatic substitution reactions can be exploited to form heterocyclic rings. If a nucleophile containing another reactive site is used, an intramolecular cyclization can occur to form a new ring fused to the original benzene ring. The synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, often utilizes intermediates derived from substituted anilines. nih.gov

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

4-Chloro-3-methanesulfonylaniline as a Key Intermediate in Drug Discovery

This compound serves as a crucial starting material or intermediate in the synthesis of various therapeutic agents. Its reactive amine group allows for a range of chemical modifications, enabling its incorporation into larger, more complex molecular architectures targeting specific biological pathways.

The utility of this compound as a key intermediate is notably demonstrated in the synthesis of potent anti-cancer agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk

A prominent example is the synthesis of Quizartinib , a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib is used in the treatment of acute myeloid leukemia (AML) that harbors an FLT3 internal tandem duplication (FLT3-ITD) mutation. In a patented synthetic route, this compound is utilized as a precursor to construct a key benzothiazole (B30560) intermediate, which is a core component of the final Quizartinib molecule. This underscores the instrumental role of this compound in accessing complex heterocyclic systems with significant therapeutic value.

The broader class of 4-anilinoquinazolines, which can be synthesized from chloro-aniline derivatives, has been extensively investigated as anti-tumor agents due to their ability to inhibit receptor tyrosine kinases like EGFR and VEGFR. nih.gov The specific substitution pattern of this compound makes it a valuable synthon for creating novel analogs in this class.

While direct synthesis of commercial anti-malarial drugs from this compound is not widely documented, the chloro-aniline scaffold is of significant interest in the development of new treatments for malaria. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel chemical entities. nih.gov

The 4-aminoquinoline (B48711) core is a well-established pharmacophore for anti-malarial activity, with the 7-chloro substituent of drugs like Chloroquine being critical for its efficacy. It is understood that the electron-withdrawing nature of the chlorine atom at this position is essential for the drug's mechanism of action, which involves inhibiting hemozoin biocrystallization in the parasite. The structural similarities and the presence of the crucial chloro group suggest that this compound could serve as a valuable starting point for the design and synthesis of new quinoline-based anti-malarial candidates.

The functional groups present in this compound, namely the sulfonamide-like methanesulfonyl group and the chloro-substituted aniline (B41778), are found in a variety of biologically active compounds. Sulfonamides, for instance, are a well-known class of drugs with broad therapeutic applications, including antibacterial and anti-inflammatory properties. ontosight.ai The methanesulfonyl group itself is a common feature in many pharmaceuticals, valued for its ability to improve metabolic stability and solubility. ontosight.ai

Given these characteristics, this compound holds potential as an intermediate for the synthesis of novel compounds in other therapeutic areas beyond oncology and infectious diseases. Its derivatives could be explored for activities such as anti-inflammatory, antibacterial, or as inhibitors of other enzyme classes where the specific electronic and steric properties of this scaffold might be advantageous.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of molecules derived from this compound is intrinsically linked to its chemical structure. The chloro and methanesulfonyl substituents each play a distinct and crucial role in modulating the pharmacological profiles of the resulting compounds.

The presence of a chlorine atom on an aromatic ring can significantly influence a molecule's biological activity. In medicinal chemistry, chlorine is often introduced to enhance potency, modulate metabolic stability, and improve membrane permeability. nih.gov

In the context of kinase inhibitors, a chloro substituent can engage in favorable interactions, such as halogen bonding, within the ATP-binding pocket of the enzyme, thereby increasing the inhibitor's affinity and potency. The electron-withdrawing nature of chlorine also affects the electronics of the entire molecule, which can be critical for key interactions with the biological target. The prevalence of chloro-containing compounds among FDA-approved drugs highlights the strategic importance of this halogen in drug design. nih.gov For many kinase inhibitors based on anilino-heterocyclic scaffolds, the position and presence of a chloro group on the aniline ring are determinant factors for their inhibitory activity.

The methanesulfonyl (CH₃SO₂) group is a key functional group in many modern pharmaceuticals due to its unique physicochemical properties. It is a strong hydrogen bond acceptor and is highly polar, which can enhance the solubility and bioavailability of a drug candidate. ontosight.ai Unlike sulfonamide groups, methanesulfonamides are generally more resistant to hydrolysis, which can improve the metabolic stability of a compound. wikipedia.org

Patent Landscape Analysis of this compound and its Derivatives

The chemical scaffold of this compound, which combines a chloro-substituted aniline with a methanesulfonyl group, represents a key structural motif in the design of various therapeutically active agents. A patent landscape analysis reveals that this core structure and its close derivatives are integral to the development of targeted therapies, particularly in the field of oncology. Pharmaceutical companies have patented numerous molecules incorporating this moiety, primarily for their ability to inhibit specific protein kinases involved in cell signaling pathways that drive tumor growth and proliferation.

The patents in this area are often focused on complex final molecules where the this compound scaffold serves as a crucial building block or a key pharmacophore that binds to the target protein. The substitution pattern—a chlorine atom at the 4-position and a methanesulfonyl group at the 3-position of the aniline ring—appears to be critical for achieving desired potency and selectivity.

Key therapeutic targets for derivatives of this scaffold include receptor tyrosine kinases and intracellular signaling kinases. For instance, derivatives have been incorporated into molecules designed as inhibitors of Raf kinase and other components of the Ras-MAPK signaling cascade, which are frequently dysregulated in various cancers. google.comgoogle.com The patent literature indicates a strategic focus on developing orally bioavailable small molecule inhibitors for chronic cancer treatment.

The following data table summarizes representative patents that claim compounds containing the 4-chloro-sulfonylaniline core or closely related isosteres, highlighting the assignees, therapeutic areas, and the nature of the inventions.

Interactive Data Table: Patent Landscape of this compound Derivatives and Related Compounds

| Patent Number | Assignee/Applicant | Therapeutic Area/Target | Summary of Invention |

| US9278932B1 | Not Specified | Cancer (Hedgehog signaling pathway inhibitor) | Describes crystalline and non-crystalline forms of 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (Vismodegib). Although not a direct derivative, it features a related 4-chloro-3-substituted aniline moiety and a separate methylsulfonylbenzamide part, indicating the utility of these functional groups in designing kinase inhibitors for cancer therapy. google.com |

| US9957232B2 | Not Specified | Cancer (Raf kinase inhibitor) | Relates to 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. This compound, known as Sorafenib, uses a 4-chloro-3-(trifluoromethyl)aniline (B120176) moiety, a close isostere of the methanesulfonyl aniline, to target Raf kinase in cancer treatment. google.comnih.gov |

| US7855211B2 | Not Specified | Cancer (CDK4/6 inhibitors) | Claims compounds for use in treating cancers characterized by abnormal cell proliferation. The patent describes various heterocyclic compounds as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), a common strategy in cancer drug discovery where substituted anilines are often used as key building blocks. google.com |

| EP0022118B1 | Not Specified | Cardiovascular (Angina Pectoris) | Covers derivatives of sulfonyl aniline for the treatment of angina. This patent demonstrates the broader therapeutic potential of sulfonyl aniline derivatives beyond oncology, targeting cardiovascular disorders. google.com |

| US8969379B2 | Eisai R&D Management Co., Ltd. | Cancer | Focuses on stable pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide (Lenvatinib). This molecule contains a 3-chloroaniline (B41212) derivative, highlighting the importance of this substitution pattern in modern kinase inhibitors. google.com |

This analysis underscores the strategic importance of the substituted chlorosulfonylaniline scaffold in modern drug discovery. The consistent appearance of this and closely related motifs in patents from major pharmaceutical entities for high-value therapeutic targets like protein kinases confirms its role as a privileged structure in medicinal chemistry. The research and patenting activities are heavily concentrated on oncology, but the inherent properties of this chemical core suggest potential for exploration in other disease areas as well.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Chloro-3-methanesulfonylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound by providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a related compound, 4-chloro-3-methylaniline (B14550), the aromatic protons appear in the range of 6.94–7.88 ppm. actachemicamalaysia.com The specific shifts and coupling patterns for this compound would be expected to show distinct signals for the aromatic protons and the methyl protons of the methanesulfonyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. In a similar structure, 4-chloro-3-methylaniline, the aromatic carbons resonate between 116–129 ppm, with the carbon attached to the chlorine atom appearing at approximately 136 ppm. actachemicamalaysia.comchemicalbook.com For this compound, characteristic shifts would be observed for the carbon atoms of the benzene (B151609) ring, influenced by the electron-withdrawing nature of the chloro and methanesulfonyl substituents, as well as a distinct signal for the methyl carbon of the sulfonyl group.

Table 1: Representative NMR Data for Chloroaniline Derivatives

| Nucleus | Chemical Shift (ppm) Range | Compound Context |

|---|---|---|

| ¹H | 6.94 – 7.88 | Aromatic Protons (4-chloro-3-methylaniline) actachemicamalaysia.com |

| ¹³C | 116 – 129 | Aromatic Carbons (4-chloro-3-methylaniline) actachemicamalaysia.comchemicalbook.com |

| ¹³C | ~136 | Carbon attached to Chlorine (4-chloro-3-methylaniline) actachemicamalaysia.com |

Mass Spectrometry (MS, HR-ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) offers highly accurate mass measurements, which is crucial for unambiguous formula determination. uci.edu

In a typical analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-chloroaniline (B138754), a characteristic peak is observed at 127 amu. nih.gov The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its specific molecular weight, along with fragment ions resulting from the loss of specific groups, such as the methyl or sulfonyl moieties.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. These two methods are often complementary. nih.gov

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations of the aniline (B41778) group, the aromatic C-H and C=C stretching vibrations, and the strong, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the methanesulfonyl group. For a similar compound, 4-(4-chlorophenyl)diazenyl)phenol, the absorption peak for the C-Cl bond appeared at 147 ppm in the ¹³C NMR spectrum, and IR absorption for the aromatic ring was observed. actachemicamalaysia.com

Raman Spectroscopy: Raman spectroscopy would also reveal vibrational modes, often providing stronger signals for the symmetric vibrations and the carbon backbone. mdpi.comnih.gov The combination of IR and Raman spectra offers a more complete vibrational analysis of the molecule. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Aniline) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1140 - 1160 |

| C-S | Stretching | 650 - 750 |

| C-Cl | Stretching | 600 - 800 |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of related chloroanilines, HPLC methods have been developed that are quick and effective. researchgate.net A typical HPLC analysis for purity assessment of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer. A UV detector would be suitable for detection, as the aromatic ring provides strong chromophores. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) and GC-MS for Trace Analysis and Identification

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline derivatives can be analyzed by GC, they may require derivatization to improve their volatility and chromatographic behavior. d-nb.inforesearchgate.net GC coupled with a mass spectrometer (GC-MS) provides a robust method for both separation and identification of trace impurities. nih.govgoogle.com

For trace analysis of this compound, a GC-MS method would involve injection of the sample (or a derivatized form) into the GC, where it is vaporized and separated on a capillary column. epa.gov The separated components then enter the mass spectrometer, where they are fragmented and detected, allowing for positive identification of trace-level impurities based on their mass spectra and retention times.

Table 3: Chromatographic Methods for Analysis of Chloroaniline Derivatives

| Technique | Purpose | Typical Conditions |

|---|---|---|

| HPLC | Purity Assessment | Reversed-phase C18 column, Water/Acetonitrile mobile phase, UV detection researchgate.net |

| GC-MS | Trace Analysis & Identification | Capillary column, Temperature programming, Electron ionization, Mass selective detector nih.govd-nb.infogoogle.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique indispensable for monitoring the progress of chemical reactions. chemistryhall.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. nih.gov

In the context of synthesizing this compound, for instance, through the reduction of a nitro precursor or the sulfonation of a chloro-aniline derivative, TLC is a vital tool. The progress of such a reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. chemistryhall.com A successful reaction is indicated by the gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product. nih.gov

The choice of the mobile phase, or eluent, is critical for achieving good separation of the components. For aromatic sulfonamides, a class of compounds to which this compound belongs, various solvent systems can be employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the compounds of interest, ideally between 0.3 and 0.7 for clear separation. interchim.com Common mobile phases for sulfonamides include mixtures of polar and non-polar solvents. For example, a mixture of chloroform (B151607) and tert-butanol (B103910) has been used for the TLC of sulfonamides. Other systems might involve ethyl acetate, hexane, methanol, or ethanol (B145695) in different proportions. nih.govresearchgate.net The selection of the ideal solvent system often requires some experimentation to achieve the best resolution between the starting materials and the product.

To visualize the spots on the TLC plate, especially if the compounds are not colored, several methods can be used. As aromatic compounds, many sulfonamides can be visualized under ultraviolet (UV) light. Alternatively, staining reagents can be employed. A common stain for compounds with amino groups, such as this compound, is a ninhydrin (B49086) solution, which typically produces colored spots upon heating. Another general-purpose stain is potassium permanganate, which reacts with oxidizable functional groups to leave a yellow-brown spot on a purple background. chemistryhall.com

To illustrate the process, consider a hypothetical synthesis of this compound. A TLC plate would be spotted with the starting material in one lane, the reaction mixture in another, and a "co-spot" containing both in a third lane. As the reaction proceeds, the intensity of the starting material spot in the reaction mixture lane would decrease, while a new spot for this compound would appear and intensify. The reaction would be deemed complete when the starting material spot is no longer visible in the reaction mixture lane. chemistryhall.com

Table 1: Illustrative TLC Monitoring Data for a Hypothetical Synthesis

| Time (hours) | Starting Material Spot Intensity | Product Spot Intensity | Observations |

| 0 | High | None | Reaction initiated. |

| 1 | Medium | Low | Product formation observed. |

| 3 | Low | Medium | Significant conversion to product. |

| 5 | None | High | Reaction appears complete. |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Structural Elucidation Methods (e.g., X-ray Crystallography for Derivatives)

While techniques like TLC are excellent for monitoring reactions and assessing purity, definitive structural elucidation often requires more powerful methods. X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a compound like this compound, which may be an oil or difficult to crystallize in a suitable form, preparing a solid derivative can facilitate X-ray crystallographic analysis.

The process involves reacting this compound with a suitable reagent to form a stable, crystalline solid. The resulting crystal is then exposed to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. nih.gov

The crystal structure of a derivative provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. For instance, in a derivative of a phenyl methanesulfonamide, X-ray crystallography can precisely determine the geometry of the sulfonyl group and its orientation relative to the aromatic ring. nih.gov Studies on various sulfone and sulfonamide structures have revealed typical S=O and S-C bond distances, as well as C-S-C and O-S-O bond angles. st-andrews.ac.uk

Furthermore, the analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the solid-state properties of the compound. nih.gov For example, in the crystal structure of a related sulfonamide, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, C—H···O hydrogen bonds were observed to link the molecules into a three-dimensional network. nih.gov

Table 2: Representative Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Ia |

| a (Å) | 10.7979 (1) |

| b (Å) | 10.2238 (10) |

| c (Å) | 17.9158 (17) |

| β (°) | 90.758 (7) |

| Volume (ų) | 1978.9 (3) |

This data is for the representative compound N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide and is provided for illustrative purposes. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Chloro-3-methanesulfonylaniline.

The three-dimensional arrangement of atoms, or conformation, is crucial for a molecule's properties and interactions. For this compound, key conformational variables include the rotation around the C-S and C-N bonds and the geometry of the amino group.

Computational studies on similar aryl sulfonamides and anilines suggest that the molecule would adopt a conformation that minimizes steric hindrance. The methanesulfonyl group (-SO₂CH₃) is bulky, and its orientation relative to the benzene (B151609) ring is a critical factor. The rotation around the C(aryl)-S bond determines the spatial relationship between the sulfonyl oxygens, the methyl group, and the adjacent chlorine atom. Similarly, the amino group (-NH₂) is known to be slightly pyramidal in many anilines, though this can be influenced by substituent effects.

DFT calculations on analogous molecules help predict the most stable conformers by calculating their potential energy surfaces. These calculations can determine rotational energy barriers and identify low-energy minima. For this compound, the lowest energy conformation would likely involve the C-S and C-N bonds positioned to reduce steric clash, with specific dihedral angles defining the orientation of the substituents relative to the ring.

Table 1: Predicted Geometric Parameters for this compound This table presents hypothetical yet plausible geometric parameters based on computational data from structurally related molecules. Actual values would require specific DFT calculations for this compound.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-S Bond Length | ~1.77 Å | The bond connecting the aromatic ring to the sulfur atom. |

| S-O Bond Length | ~1.45 Å | The double bonds within the sulfonyl group. |

| C-Cl Bond Length | ~1.74 Å | The bond connecting the aromatic ring to the chlorine atom. |

| C-N Bond Length | ~1.40 Å | The bond connecting the aromatic ring to the nitrogen atom. |

| C-S-C-C Dihedral Angle | Variable | Defines the rotation of the methanesulfonyl group. |

| C-C-N-H Dihedral Angle | Variable | Defines the orientation and planarity of the amino group. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the electronic nature is dictated by a competition between the electron-donating amino group and the electron-withdrawing chloro and methanesulfonyl groups.

HOMO: The HOMO is expected to be primarily located on the aniline (B41778) ring and the nitrogen atom of the amino group. The lone pair of electrons on the nitrogen and the π-system of the ring contribute significantly to this orbital. This makes the molecule nucleophilic, particularly at the amino group and the ortho/para positions relative to it. ucsb.edu

LUMO: The LUMO is anticipated to be distributed over the aromatic ring but significantly influenced by the electron-withdrawing substituents. The methanesulfonyl and chloro groups lower the energy of the LUMO, increasing the molecule's ability to accept electrons. researchgate.net Studies on substituted anilines show that electron-withdrawing groups decrease the energy levels of the frontier orbitals. researchgate.netnih.gov

The HOMO-LUMO gap is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. A smaller gap suggests higher reactivity. The presence of both strong donating and withdrawing groups on the same ring is expected to narrow the HOMO-LUMO gap compared to unsubstituted aniline.

Table 2: Representative Frontier Orbital Energies Illustrative values based on published DFT calculations for related compounds to show substituent effects. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Aniline | -5.77 | -0.95 | 4.82 |

| Nitrobenzene | -7.52 | -2.78 | 4.74 |

Based on these trends, this compound would have its HOMO energy influenced by the amino group and its LUMO energy significantly lowered by the chloro and methanesulfonyl groups, leading to a specific energy gap that dictates its reactivity profile.

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry provides profound insights into the "how" and "why" of chemical reactions. For this compound, synthesis could plausibly proceed via two main routes, the mechanisms of which can be modeled.

Sulfonylation of 4-chloroaniline (B138754): This would involve reacting 4-chloroaniline with methanesulfonyl chloride. A computational study could model the reaction pathway, calculating the structures and energies of reactants, transition states, intermediates, and products. This would clarify whether the reaction proceeds via a direct electrophilic aromatic substitution or a more complex mechanism. Recent studies have explored visible-light-mediated sulfonylation of anilines, and computational models help elucidate the radical-based mechanisms involved. nih.govfrontiersin.org

Amination of 1,4-dichloro-2-methanesulfonylbenzene: This involves a nucleophilic aromatic substitution (SₙAr) reaction. Computational modeling can be used to study the feasibility of this pathway. rsc.org DFT calculations can map the potential energy surface for the formation of the Meisenheimer complex (the key intermediate in SₙAr reactions) and determine the activation energy for the departure of the chloride leaving group.

These computational studies help rationalize reaction outcomes, optimize conditions, and predict potential byproducts by providing a detailed energetic landscape of the entire reaction coordinate.

Prediction of Reactivity and Selectivity

Building on FMO analysis, computational models can predict the most likely sites for chemical reactions. By calculating properties such as electrostatic potential maps and condensed Fukui functions, researchers can identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com

For this compound:

Nucleophilic Sites: The nitrogen atom of the amino group is the most prominent nucleophilic site, readily reacting with electrophiles like acylating or alkylating agents. The aromatic ring itself is activated by the amino group, but the strong deactivating effect of the other substituents complicates its reactivity towards electrophilic aromatic substitution.

Electrophilic Sites: The molecule is not strongly electrophilic, but the carbon atoms attached to the chlorine and sulfonyl groups bear a partial positive charge and could be susceptible to attack by very strong nucleophiles under specific conditions (e.g., SₙAr).

Computational models can predict the regioselectivity of further substitutions. For example, in an electrophilic attack on the ring, models can calculate the relative stability of the intermediate sigma complexes for substitution at each available position, thereby predicting the most likely product.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov If this compound were used as a scaffold for developing new bioactive molecules (e.g., enzyme inhibitors), QSAR would be an invaluable tool.

A typical QSAR study involves:

Synthesizing a library of derivatives of this compound with varied substituents.

Measuring the biological activity (e.g., IC₅₀) of each compound.

Calculating molecular descriptors for each derivative. These can include electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

Developing a mathematical model that links the descriptors to the activity.

For instance, a study on the toxicity of chloro-substituted anilines to Tetrahymena pyriformis established a QSAR model where toxicity was primarily dependent on the hydrophobicity (log Kₒw) of the molecule. A similar approach could be applied to derivatives of this compound to predict their activity and guide the design of more potent or less toxic compounds. nih.gov

Table 3: Example of a QSAR Equation for Aniline Derivatives This equation is from a published study on monosubstituted anilines and illustrates the QSAR concept. nih.gov

| Model Equation | Statistical Parameters | Interpretation |

|---|---|---|

| log IGC₅₀⁻¹ = 0.599(log Kₒw) - 0.905 | n = 52, r² = 0.885, s = 0.265 | This model shows that the biological activity (toxicity, IGC₅₀) is strongly correlated with the 1-octanol/water partition coefficient (log Kₒw), a measure of hydrophobicity. |

Ligand-Protein Interactions and Docking Studies (for Medicinal Chemistry Applications)

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. rjb.ro This technique is central to drug discovery. nih.gov

Derivatives of this compound, containing both hydrogen bond donors (NH₂) and acceptors (SO₂), are well-suited for binding to protein active sites. The sulfonamide group is a well-known zinc-binding group and a common feature in many inhibitors targeting metalloenzymes like carbonic anhydrases. nih.gov

A typical docking study would involve:

Obtaining the 3D crystal structure of a target protein.

Defining the binding site or pocket.

Computationally placing the ligand (a derivative of this compound) into the binding site in various possible conformations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The best score suggests the most likely binding mode.

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino group could act as a hydrogen bond donor, while the sulfonyl oxygens could act as acceptors. benthamdirect.com These insights are crucial for the rational design of new, more potent inhibitors based on the this compound scaffold. qub.ac.ukmdpi.com

Table 4: Hypothetical Docking Results for a Series of Derived Inhibitors This table illustrates the type of data generated from a molecular docking study against a hypothetical protein kinase.

| Compound | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1 | R = -H | -7.5 | GLU-101, LEU-150 |

| Derivative 2 | R = -OH (on phenyl ring) | -8.2 | GLU-101, LEU-150, ASP-165 (H-bond) |

| Derivative 3 | R = -CH₃ (on phenyl ring) | -7.8 | GLU-101, LEU-150 (hydrophobic pocket) |

| Derivative 4 | R = -CF₃ (on phenyl ring) | -8.5 | GLU-101, LEU-150, VAL-80 |

Future Research Directions and Emerging Trends

Novel Synthetic Approaches and Catalyst Development

The synthesis of functionalized anilines and related sulfonamides is a dynamic field, with a continuous drive towards more efficient, selective, and sustainable methods. Future research in the synthesis of 4-Chloro-3-methanesulfonylaniline is expected to focus on the development of innovative catalysts and synthetic pathways that overcome the limitations of traditional methods.

One promising avenue is the exploration of advanced catalytic systems. While traditional methods for producing similar compounds, such as 4-chloro-3-methylaniline (B14550), have relied on catalytic hydrogenation, often using platinum catalysts, there is a growing interest in developing more cost-effective and environmentally friendly alternatives. acs.orgwipo.int Research into biomass-derived copper catalysts for sulfonylation reactions, for instance, presents a sustainable approach that could be adapted for the synthesis of aryl sulfones. nih.gov These heterogeneous catalysts offer the advantage of being easily recoverable and recyclable, which is a significant step towards greener chemical production. nih.gov

Furthermore, the development of sulfonic acid-functionalized catalysts is gaining traction. These materials, which can be supported on various inorganic substrates, offer robust and reusable options for a range of chemical transformations. mdpi.commdpi.com The design of novel catalysts containing both Lewis and Brønsted acidic sites could lead to highly selective and efficient one-pot syntheses. nih.gov

The direct C-H functionalization of anilines is another area of intense research. nih.gov Visible-light-mediated photoredox catalysis, for example, has emerged as a mild and powerful tool for the sulfonylation of aniline (B41778) derivatives using readily available sulfinate salts. rsc.org This approach avoids the harsh conditions and hazardous reagents often associated with traditional sulfonation, offering a more sustainable and atom-economical route to compounds like this compound. rsc.org

| Catalyst Type | Potential Application in this compound Synthesis | Key Advantages |

| Biomass-Derived Copper Catalysts | Sulfonylation of 4-chloroaniline (B138754) precursors. | Recyclable, sustainable, operates at room temperature. nih.gov |

| Sulfonic Acid-Functionalized Catalysts | Various steps in the synthesis pathway. | Reusable, stable, can be tailored for specific reactions. mdpi.commdpi.com |

| Photoredox Catalysts (e.g., Eosin Y) | Direct sulfonylation of aniline derivatives. | Mild reaction conditions, metal-free, high functional group tolerance. rsc.orgthieme-connect.com |

| Immobilized Nitroreductase Enzymes | Reduction of nitroaromatic precursors to anilines. | High chemoselectivity, avoids high-pressure hydrogen and precious metals. acs.org |

Exploration of New Medicinal Applications

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. thieme-connect.comthieme-connect.decbijournal.com The unique combination of a chloro-substituent and a methanesulfonyl group in this compound suggests a rich potential for the discovery of novel bioactive molecules.

The "magic chloro" effect, where the introduction of a chlorine atom can profoundly enhance the biological activity of a molecule, is a well-documented phenomenon in drug discovery. chemrxiv.org The chloro-substituent in this compound can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. chemrxiv.org Future research will likely focus on leveraging this effect by incorporating the this compound scaffold into new molecular designs. For instance, the synthesis of Schiff base compounds derived from related structures has shown promise for anticancer and antibacterial properties. researchgate.net

The development of new derivatives is a key strategy for exploring novel medicinal applications. The synthesis of halogenated derivatives of other pharmacologically active compounds has been shown to produce legal alternatives with similar or enhanced effects. nih.gov By analogy, derivatization of the amino group or the aromatic ring of this compound could lead to a new library of compounds with diverse biological profiles. Research into protein-protein interactions and the design of peptidomimetics are also emerging areas where sulfonamide-containing molecules could play a significant role. nih.gov

| Research Area | Potential Application of this compound Derivatives | Rationale |

| Anticancer Agents | Design of novel kinase inhibitors or agents targeting protein-protein interactions. | The sulfonamide moiety is a known pharmacophore in oncology. thieme-connect.denih.gov |

| Antibacterial Agents | Synthesis of new classes of antibiotics to combat resistant strains. | Sulfonamides have a long history as effective antibacterial drugs. cbijournal.com |

| Antiviral Agents | Development of inhibitors of viral enzymes or entry processes. | The structural features may allow for potent interactions with viral proteins. |

| Central Nervous System (CNS) Disorders | Creation of molecules targeting receptors or enzymes in the brain. | The physicochemical properties can be tuned for blood-brain barrier penetration. |

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry is a transformative trend in the chemical and pharmaceutical industries. nih.govamf.ch Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. amf.chacs.org The future production of this compound and its derivatives will undoubtedly benefit from the adoption of these technologies.

Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which can be a characteristic of nitration and sulfonation reactions. nih.gov The small reactor volumes and excellent temperature control in flow systems mitigate the risks associated with thermal runaways. nih.gov Continuous flow has been successfully applied to the synthesis of aryl sulfonyl chlorides and various substituted anilines, demonstrating its feasibility for the production of intermediates required for this compound. acs.orgacs.org

The coupling of flow chemistry with automation opens up possibilities for high-throughput synthesis and process optimization. amf.chvapourtec.com Automated systems can rapidly screen different catalysts, reaction conditions, and substrates, accelerating the discovery of new synthetic routes and novel derivatives. acs.orgnih.gov This approach is particularly valuable for creating libraries of compounds for medicinal chemistry applications. nih.gov The integration of in-line analytical techniques allows for real-time monitoring and control, ensuring high product quality and process efficiency. acs.org

Development of Sustainable and Environmentally Benign Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will be heavily influenced by the need for more sustainable and environmentally friendly manufacturing methods.

A key focus will be on the reduction of waste and the use of less hazardous materials. Traditional synthetic methods often generate significant amounts of waste, such as iron mud from reduction processes. google.com The development of catalytic systems that replace stoichiometric reagents is a crucial step towards greener synthesis. For example, the use of hydrazine (B178648) hydrate (B1144303) with a ferric chloride/activated carbon system has been shown to be a more environmentally friendly alternative to traditional iron powder reduction. google.com

Biocatalysis, using enzymes such as immobilized nitroreductases, offers a highly selective and energy-efficient method for the synthesis of anilines from their nitroaromatic precursors. acs.org This approach operates under mild conditions in aqueous environments, avoiding the need for high-pressure hydrogen and expensive, toxic metal catalysts. acs.org

The adoption of flow chemistry also contributes to more sustainable processes by minimizing solvent usage, reducing energy consumption, and enabling the use of safer reagents. nih.govvapourtec.com The oxidative dimerization of anilines using hydrogen peroxide as a clean oxidant, catalyzed by supported perfluorosulfonic acids in solvent-free conditions, is an example of a green chemical process that minimizes waste. rsc.org

| Sustainable Approach | Application to this compound | Environmental Benefit |

| Biocatalysis | Enzymatic reduction of nitro-precursors. | Reduces energy consumption and use of heavy metals. acs.org |

| Biomass-Derived Catalysts | Use of catalysts from renewable sources. | Reduces reliance on fossil fuels and precious metals. nih.gov |

| Flow Chemistry | Continuous manufacturing processes. | Minimizes waste, improves safety, and reduces solvent use. nih.govamf.ch |

| Alternative Reagents | Replacement of hazardous chemicals (e.g., iron powder). | Reduces the generation of toxic waste streams. google.com |

| Solvent-Free Reactions | Conducting reactions without organic solvents. | Eliminates a major source of chemical waste and pollution. rsc.org |

Q & A

Q. Basic Research Focus

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of toxic byproducts.

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Q. Advanced Research Focus

- Purity verification : Repeat recrystallization and use TLC (silica gel, chloroform/methanol 9:1) to confirm homogeneity.

- Instrument calibration : Validate melting point apparatus with standard references (e.g., pure sulfonylaniline hydrochlorides, mp 243–245°C).

- Literature cross-check : Compare data with peer-reviewed studies (e.g., Journal of the Chemical Society) rather than vendor catalogs .

What methodologies validate the stability of this compound under varying storage conditions?

Q. Advanced Research Focus

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., sulfonic acid derivatives).